molecular formula C7H5ClN2 B1358554 5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-07-8

5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1358554
Key on ui cas rn: 866546-07-8
M. Wt: 152.58 g/mol
InChI Key: MFZQJIKENSPRSJ-UHFFFAOYSA-N
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Patent
US07863289B2

Procedure details

To 5-chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (5, 1.40 g, 4.53 mmol) in tetrahydrofuran (15 mL) was added tetra-n-butylammonium fluoride (1.42 g, 5.43 mmol). The reaction mixture was stirred at room temperature for 10 minutes. The reaction mixture was concentrated and isolated by silica gel column chromatography eluting with 30% ethyl acetate in hexane to give the compound (6, 0.40 g. 58% over 2 steps). MS (ESI)[M−H+]−=153.1.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
(ESI)[M−H+]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([Si](C(C)C)(C(C)C)C(C)C)[C:5]2=[N:6][CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
1.42 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
(ESI)[M−H+]
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
isolated by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give the compound (6, 0.40 g. 58% over 2 steps)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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